N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

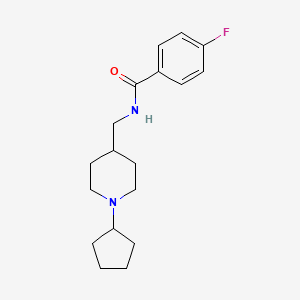

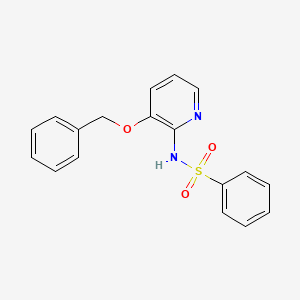

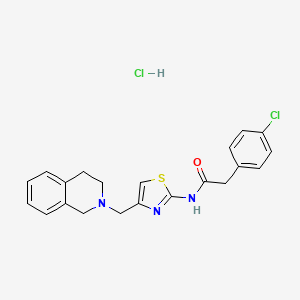

“N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H16N2O3S and a molecular weight of 340.39624 . It is also known by the synonym "N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide" .

Synthesis Analysis

While specific synthesis details for “N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide” were not found, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these derivatives involves the combination of thiazole and sulfonamide groups .Molecular Structure Analysis

The molecular structure of “N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide” consists of a benzenesulfonamide core with a 3-phenylmethoxypyridin-2-yl group attached . The molecular structure can be further analyzed using the provided MOL file .Physical And Chemical Properties Analysis

“N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide” has a molecular weight of 340.39624 . Additional physical and chemical properties such as boiling point, melting point, and density can be found on ChemicalBook .Applications De Recherche Scientifique

Glymphatic Transport Enhancement

The compound has been used as an AQP4 facilitator in research related to the glymphatic system . The glymphatic system is a pathway by which cerebrospinal fluid enters the brain parenchyma along perivascular spaces via AQP4 channels . The compound, referred to as TGN-073 in the study, was found to enhance the glymphatic transport in a normal rat brain .

Alzheimer’s Disease Research

The compound’s role as an AQP4 facilitator has implications in Alzheimer’s disease (AD) research . Enhancing AQP4 function might protect against neurodegenerative diseases such as AD, in which the accumulation of harmful proteins and solutes is a hallmark feature .

Anti-tubercular Activity

The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anticancer Activity

The compound has shown potential in anticancer research . Specifically, it has been found to inhibit EGFR kinase at a concentration of 2.05µM and showed potent antiproliferative results against A549 cancer cell line having IC50 = 5.6 µM . Furthermore, it also induced apoptosis in cancer cells .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . This is a crucial aspect of cancer research, as inducing apoptosis in cancer cells can lead to the reduction or elimination of tumors .

EGFR Kinase Inhibition

The compound has been found to inhibit EGFR kinase . EGFR kinase is a protein that plays a crucial role in the signaling pathway for cell growth and survival. Its inhibition can lead to the prevention of cancer cell proliferation .

Orientations Futures

Mécanisme D'action

Target of Action

N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide, also known as N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide or (3-(PHENYLMETHOXY)(2-PYRIDYL))(PHENYLSULFONYL)AMINE, has been shown to bind to a proton receptor . This receptor may be localized in the blood-brain barrier .

Mode of Action

It is known that it interacts with its target, the proton receptor, and this interaction could potentially influence the function of the receptor .

Biochemical Pathways

Given its interaction with a proton receptor localized in the blood-brain barrier , it is plausible that it could influence pathways related to brain function and neural signaling.

Pharmacokinetics

Safety data suggests that it may have potential risks associated with acute toxicity, both through inhalation and oral intake . It is also indicated that it may cause skin and eye irritation . These factors could potentially impact its bioavailability and overall pharmacokinetics.

Result of Action

The compound has been shown to have analgesic properties in animal pain models . This suggests that it could potentially alleviate pain symptoms, possibly through its interaction with the proton receptor in the blood-brain barrier .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dry place and in a closed container . It is also advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as humidity, temperature, and exposure to air.

Propriétés

IUPAC Name |

N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHHMMLJGNLVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide | |

CAS RN |

877459-36-4 |

Source

|

| Record name | N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)

![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)